molecular formula C8H10N4O2S B2977534 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1351645-02-7

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2977534
CAS No.: 1351645-02-7
M. Wt: 226.25
InChI Key: SXPAFAVEEQBIRC-UHFFFAOYSA-N
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Description

4-Methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a chemical hybrid compound designed for research use, integrating a 4-methyl-1,2,3-thiadiazole carboxamide unit with a 5-oxopyrrolidine (or pyrrolidinone) scaffold. This structure combines two privileged heterocyclic motifs with established relevance in medicinal chemistry and anticancer drug discovery. The 1,2,3-thiadiazole core is a key structural feature in various bioactive molecules. More broadly, thiadiazole derivatives, including 1,3,4-thiadiazoles, are known for their versatile pharmacological profiles. Their mesoionic nature allows them to efficiently cross cellular membranes and interact with diverse biological targets . The carboxamide functional group is a common pharmacophore that enables specific hydrogen-bonding interactions with target proteins . The 5-oxopyrrolidine (2-pyrrolidinone) scaffold is a heterocyclic structure found in numerous natural products and approved pharmaceuticals. This moiety is associated with a wide range of biological activities. Compounds featuring the 5-oxopyrrolidine structure have demonstrated promising anticancer and antimicrobial activity in preclinical research, making it an attractive framework for developing new therapeutic agents . Research Applications: This hybrid compound is of significant interest in oncology research. Its design is consistent with strategies used to develop novel type II c-Met inhibitors . The c-Met (cellular-mesenchymal epithelial transition factor) kinase is a high-value target in cancer research, and its deregulated signaling is implicated in tumor growth, progression, and resistance to other therapies . Researchers can utilize this compound to probe kinase signaling pathways and investigate mechanisms of cell cycle arrest and apoptosis . Note: The specific biochemical potency, selectivity, and cellular activity of this exact compound require further experimental characterization by researchers. Handling Note: this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methyl-N-(5-oxopyrrolidin-3-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-4-7(15-12-11-4)8(14)10-5-2-6(13)9-3-5/h5H,2-3H2,1H3,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPAFAVEEQBIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst. The reaction is followed by hydrolysis to yield the desired product. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.

    Medicine: Explored for its anti-cancer activity in various cancer cell lines.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. As a proteasome inhibitor, it binds to the proteasome complex, inhibiting its activity and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole and Pyrrolidinone Moieties

The compound’s key structural features are its 1,2,3-thiadiazole ring and pyrrolidinone group. Comparisons with similar compounds highlight how substituent modifications influence physicochemical properties and applications:

Table 1: Structural and Functional Comparison of Thiadiazole Carboxamide Derivatives
Compound Name Molecular Formula Key Substituents Notable Features/Applications References
4-Methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide C₈H₁₀N₄O₂S Methyl (C4), 5-oxopyrrolidin-3-yl (amide) Unspecified in evidence; likely pharmaceutical candidate
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₅O₂S 4-Fluorophenyl, isopropyl (thiadiazole) Enhanced lipophilicity; potential CNS activity
Methiadinil (4-Methyl-N-(5-methylthiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide) C₈H₈N₄O₂S₂ Methyl (C4), 5-methylthiazol-2-yl (amide) Registered pesticide; agrochemical use
4-Methyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2,3-thiadiazole-5-carboxamide C₁₆H₁₃F₃N₄O₂S Trifluoromethylphenoxy (alkynyl chain) High hydrophobicity; potential herbicide

Key Observations:

  • Pyrrolidinone vs. Thiazole/Thiadiazole Substitutions: Replacing the pyrrolidinone with a thiazole (e.g., Methiadinil) shifts applications from pharmaceuticals to agrochemicals, likely due to altered target specificity .
  • Methyl vs. Cyclobutyl Substituents : Cyclobutyl groups (e.g., in ’s N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl) derivative) introduce steric hindrance, which could affect binding affinity in enzyme-targeted therapies .

Critical Analysis :

  • The pyrrolidinone moiety in the target compound may require specialized protection-deprotection strategies during synthesis, unlike simpler amides (e.g., Methiadinil) .
  • Substituents on the thiadiazole ring (e.g., methyl, isopropyl) influence reaction yields and purity, as noted in ’s optimization studies .

Biological Activity

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone under specific conditions, often utilizing solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for optimal yield and purity.

The primary mechanism of action for this compound is its role as a proteasome inhibitor . By binding to the proteasome complex, it inhibits its activity, leading to the accumulation of ubiquitinated proteins which can induce apoptosis in cancer cells. This mechanism is crucial for its anticancer properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For example, compounds in the thiadiazole family have shown IC50 values as low as 4.27 µg/mL against skin cancer cells (SK-MEL-2) .
  • Structure-Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring significantly influences cytotoxic activity. Modifications can enhance efficacy while reducing toxicity .

Antimicrobial Activity

Research has indicated that thiadiazole derivatives possess antimicrobial properties against pathogens such as Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) effective against resistant strains of Mtb, making them promising candidates for further development in tuberculosis treatment .

Case Studies

Study Compound Tested Cell Line/Pathogen IC50/MIC Findings
Alam et al. (2011)Various thiadiazolesA549 (lung cancer)4.27 µg/mLSignificant growth inhibition observed.
Upare et al. (2019)Thiadiazole derivativesMtb H37Rv0.25 µg/mLEffective against monoresistant strains.
Rahman & Mohamed (2021)Novel thiadiazolesMCF-7 (breast cancer)Not specifiedHigh antitumor activity reported.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the thiadiazole ring (δ 160–170 ppm for C=S) and pyrrolidone carbonyl (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
  • X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related thiadiazole derivatives .

How should researchers address contradictory spectral data suggesting tautomeric forms of the pyrrolidone moiety?

Q. Advanced

  • Variable-temperature NMR : Monitor chemical shifts across a temperature range (−50°C to 80°C) to detect equilibrium between keto and enol tautomers .
  • Deuterium exchange experiments : Track exchangeable protons to identify tautomerization-active sites .
  • DFT calculations : Predict the most stable tautomer using Gaussian or ORCA software, comparing computed vs. experimental IR/Raman spectra .

What in vitro biological screening strategies are appropriate for evaluating this compound’s activity?

Q. Basic

  • Enzyme inhibition assays : Target kinases or proteases due to the thiadiazole’s electron-deficient core .
  • Antimicrobial testing : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : Screen in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess therapeutic potential .

How can structure-activity relationship (SAR) studies be designed to probe the role of the pyrrolidone substituent?

Q. Advanced

  • Analog synthesis : Replace the 5-oxopyrrolidin-3-yl group with substituted piperidines or azetidines to assess steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR), correlating binding scores with experimental IC₅₀ values .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger’s Phase .

What are common byproducts observed during synthesis, and how can they be mitigated?

Q. Basic

  • Hydrolysis products : Thiadiazole ring opening under acidic/basic conditions. Mitigate by maintaining pH 6–7 during reactions .
  • Incomplete coupling : Unreacted carboxylic acid intermediates. Use excess coupling agents (1.5 eq) and monitor via TLC .
  • Oxidation byproducts : Thiadiazole sulfoxide formation. Perform reactions under inert gas (N₂/Ar) .

What computational methods are effective for predicting metabolic stability of this compound?

Q. Advanced

  • ADMET prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, bioavailability, and half-life .
  • Metabolite identification : Simulate phase I/II metabolism with BioTransformer 3.0, focusing on sulfoxidation or glucuronidation .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with serum albumin .

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